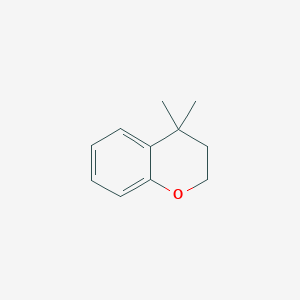
4,4-Dimethylchroman
Cat. No. B1330555
Key on ui cas rn:
40614-27-5
M. Wt: 162.23 g/mol
InChI Key: IZOJLZIGCQKKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04810804
Procedure details


To a dry, ice-cooled flask containing 34.95 g (0.134 mol) of stannic chloride was added quickly under argon 63.0 g (0.669 mol) of phenol. The mixture was stirred at 0° C. for 0.5 hour and then treated with 43.0 g (0.135 mol) of diphenyl-3-methyl-3-buten-1-yl phosphate (from Example 7), followed by a 5 ml carbon disulfide rinse. The mixture was stirred at room temperature for 21 hours and then quenched by pouring onto 700 g ice and 1 litre of 1.5N NaOH. The mixture was extracted with 1×600 ml and 2×300 ml ether. The combined ether fractions were washed with 2N NaOH, saturated NaCl and dried (MgSO4). Solvent was removed in vacuo and the residue purified by flash chromatography (silica; 2% ether in hexane) to give the title compound as a colorless oil. PMR (CDCl3)67: 1.34 6HCA1°80-1°85 2HA mCA 4°15-4°20 2HA mcA 6°80 1Ha ddA J~8.1 Hz, 1.5 Hz), (1H, td, J~8.1Hz, 5.1 Hz), 7.07 (1H, td, J~8.1 Hz, 1.5 Hz), 7.26 (1H, dd, J~8.1 Hz, 1.5 Hz).
[Compound]
Name
stannic chloride
Quantity
34.95 g
Type
reactant
Reaction Step One


Name
diphenyl-3-methyl-3-buten-1-yl phosphate
Quantity
43 g
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.P([O-])([O-])(O[CH2:11][C:12](C1C=CC=CC=1)([C:16]1C=CC=CC=1)[C:13](C)=[CH2:14])=O>C(=S)=S>[CH3:11][C:12]1([CH3:16])[C:6]2[C:1](=[CH:2][CH:3]=[CH:4][CH:5]=2)[O:7][CH2:14][CH2:13]1
|
Inputs


Step One
[Compound]
|
Name
|
stannic chloride
|
|
Quantity
|
34.95 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
Step Three
|
Name
|
diphenyl-3-methyl-3-buten-1-yl phosphate
|
|
Quantity
|
43 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(OCC(C(=C)C)(C1=CC=CC=C1)C1=CC=CC=C1)([O-])[O-]
|
Step Four
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=S)=S
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 0° C. for 0.5 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
To a dry, ice-cooled flask
|
WASH
|
Type
|
WASH
|
|
Details
|
rinse
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at room temperature for 21 hours
|
|
Duration
|
21 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by pouring onto 700 g ice and 1 litre of 1.5N NaOH
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with 1×600 ml and 2×300 ml ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ether fractions were washed with 2N NaOH, saturated NaCl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue purified by flash chromatography (silica; 2% ether in hexane)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

